4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, and it is a kinase inhibitor that has been shown to have anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide involves the inhibition of several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases are involved in the growth and proliferation of cancer cells, and their inhibition leads to a reduction in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell proliferation. This compound has also been shown to have anti-inflammatory properties and to modulate the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in lab experiments include its specificity for several kinases and its potential applications in cancer treatment. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. These include the development of new formulations and administration routes, the identification of new targets for this compound, and the investigation of its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound.
Scientific Research Applications
4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This compound has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Properties
IUPAC Name |
4-fluoro-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-15-4-8-17(9-5-15)22(14-19(23)21-12-2-3-13-21)26(24,25)18-10-6-16(20)7-11-18/h4-11H,2-3,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRXXALFWNNIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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